molecular formula C12H11N5OS B2984096 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2097861-48-6

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2984096
CAS RN: 2097861-48-6
M. Wt: 273.31
InChI Key: YSAMYWYDQHHSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Thiazole or 1,3-thiazole is another heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

1,2,3-Triazoles can behave as a weak base or a weak acid similar to phenol . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) describes the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, exploring their antimicrobial, antilipase, and antiurease activities. The synthesized compounds demonstrated moderate to good antimicrobial activity against tested microorganisms, with certain compounds exhibiting antiurease and antilipase activities (Başoğlu et al., 2013).

Design, Synthesis, and QSAR Studies of Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity, exhibiting antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

Corrosion Inhibition

Hu et al. (2016) investigated the corrosion inhibiting effect of benzothiazole derivatives against steel corrosion in an HCl solution. Their study found that these inhibitors offered stability and higher inhibition efficiencies, providing insights into their adsorption properties and theoretical parameters (Hu et al., 2016).

Synthesis and Cytotoxic Evaluation of EGFR Inhibitors

Zhang et al. (2017) explored the synthesis and cytotoxic evaluation of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Their study identified compounds with moderate to excellent potency against cancer cell lines expressing high levels of EGFR, highlighting the potential of these compounds in cancer therapy (Zhang et al., 2017).

Mechanism of Action

Target of Action

The compound, N-[2-(triazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide, is a derivative of the 1,2,3-triazole class . Triazole compounds are known for their ability to bind to a variety of enzymes and receptors in biological systems .

Mode of Action

Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility . This interaction with biomolecular targets is likely to result in changes at the molecular level, leading to the observed biological activities.

Biochemical Pathways

These could potentially include pathways related to the aforementioned biological activities such as antibacterial, antifungal, anticancer, and others .

Pharmacokinetics

It is known that the structural characteristics of 1,2,3-triazoles enable them to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities exhibited by triazole derivatives . These effects could potentially include inhibition of bacterial or fungal growth, induction of cancer cell death, reduction of inflammation, and others, depending on the specific targets and pathways affected.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Triazoles are known to be stable under a variety of conditions, including hydrolysis, oxidizing and reducing conditions, and enzymatic degradation , suggesting that they may be relatively resilient to environmental factors.

properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c18-12(13-5-6-17-15-3-4-16-17)9-1-2-10-11(7-9)19-8-14-10/h1-4,7-8H,5-6H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAMYWYDQHHSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCN3N=CC=N3)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.